molecular formula C16H21N5O3 B5482364 3-{5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid

3-{5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid

Cat. No.: B5482364
M. Wt: 331.37 g/mol
InChI Key: IOUGWPDJGYAYCQ-UHFFFAOYSA-N
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Description

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The compound contains a pyrazole group, which is a five-membered ring containing two nitrogen atoms. The presence of the pyrazole group can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metal ions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the pyrazole group can influence the compound’s acidity and basicity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazole compounds are used as inhibitors for enzymes like cyclooxygenase .

Future Directions

Pyrazole compounds are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities. Future research could explore the potential applications of this specific compound .

Properties

IUPAC Name

3-[5-(2-pyrazol-1-ylbutanoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-2-14(21-7-3-6-17-21)16(24)19-8-9-20-13(11-19)10-12(18-20)4-5-15(22)23/h3,6-7,10,14H,2,4-5,8-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUGWPDJGYAYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN2C(=CC(=N2)CCC(=O)O)C1)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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